
5-Bromo-6-azauracil
Overview
Description
5-Bromo-6-azauracil is an organic compound with the chemical formula C3H2BrN3O2. It is a white crystalline solid with good solubility in organic solvents such as ethanol and dichloromethane, but low solubility in water . This compound is an important chemical intermediate used in the synthesis of various drugs, pesticides, and other organic compounds .
Preparation Methods
5-Bromo-6-azauracil can be synthesized by introducing nitrogen heterocycles and bromine groups on uracil molecules. The specific preparation method involves multi-stage reactions that require certain chemical technology and equipment . One common method includes the bromination of 6-azauracil under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
5-Bromo-6-azauracil undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitutions with amines, leading to the formation of amide bonds.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are less documented, the presence of bromine and nitrogen heterocycles suggests potential reactivity under appropriate conditions.
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as aromatic amines.
Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibition of Nucleic Acid Synthesis
5-Bromo-6-azauracil is primarily utilized as an inhibitor of nucleic acid synthesis. Its mechanism involves interference with the metabolic pathways essential for cell proliferation, making it a valuable tool in studies related to:
- Cell Growth and Division : It induces cell lysis in yeast cells, particularly in Saccharomyces cerevisiae, demonstrating significant effects on cell division and growth inhibition .
- Microbial Research : The compound has been used to study the growth inhibition of various microorganisms, providing insights into microbial metabolism and resistance mechanisms .
Biochemical Studies
This compound serves as a critical reagent in biochemical research, particularly in understanding:
- Nucleic Acid Metabolism : It aids in elucidating the pathways involved in RNA synthesis and the effects of nucleobase analogs on cellular processes .
- Yeast Cell Wall Composition : Interaction studies indicate that it can modulate yeast cell wall components, enhancing resistance to its own inhibitory effects, which may lead to advancements in developing strategies to mitigate toxicity while leveraging its biological properties.
Comparative Analysis with Related Compounds
The following table compares this compound with other nucleobase analogs based on their structural similarities and biological activities:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
6-Azauracil | Similar ring structure | Inhibits RNA synthesis | Lacks bromine substitution |
Uracil | Base structure | Essential for RNA synthesis | No halogenation |
5-Fluorouracil | Halogenated | Anticancer agent; inhibits thymidylate synthase | Fluorine instead of bromine |
5-Bromo-2'-deoxyuridine | Halogenated | Inhibits DNA synthesis | Used primarily in DNA studies |
Case Study 1: Yeast Cell Studies
Research has demonstrated that treatment with this compound leads to significant lysis of yeast cells. The compound's ability to delay lytic processes while inhibiting growth provides valuable insights into cellular responses to nucleobase analogs. This study highlights the potential for using such compounds to explore cell cycle regulation and apoptosis mechanisms .
Case Study 2: Microbial Resistance Mechanisms
In microbial studies, this compound has been instrumental in understanding resistance mechanisms within various species. By analyzing how these organisms adapt to the presence of nucleoside analogs, researchers can develop more effective antimicrobial strategies .
Mechanism of Action
The mechanism of action of 5-Bromo-6-azauracil involves its ability to undergo nucleophilic substitutions with amines present in cell walls and other biomolecules. This process results in the formation of amide bonds, leading to the inhibition of protein synthesis . Additionally, the compound has shown inhibitory effects on glucans, which may contribute to its biological activity .
Comparison with Similar Compounds
5-Bromo-6-azauracil can be compared with other similar compounds, such as:
5-Bromouracil: A brominated derivative of uracil that acts as an antimetabolite or base analog, substituting for thymine in DNA.
6-Azauracil: A competitive antagonist of uracil and uridine, used in microbial studies.
5-Fluorouracil: Another derivative of uracil used as an antimetabolite in cancer treatment.
The uniqueness of this compound lies in its specific bromination and nitrogen heterocycle structure, which imparts distinct chemical and biological properties.
Biological Activity
5-Bromo-6-azauracil (5-Br-6-AU) is a brominated derivative of uracil, notable for its antimetabolite properties and its role in various biological activities. This compound has garnered attention in pharmacology, particularly for its potential applications in antiviral and anticancer therapies. This article explores the biological activity of 5-Br-6-AU, including its mechanism of action, biochemical interactions, and relevant research findings.
5-Br-6-AU acts primarily as an antimetabolite or base analog , substituting thymine in nucleic acid synthesis. Its structural similarity to natural pyrimidines allows it to be incorporated into DNA and RNA, leading to disruptions in nucleic acid function. The compound can induce DNA mutations similar to those caused by 2-aminopurine, resulting in point mutations via base substitution.
Biochemical Pathways
The compound frequently interconverts among three forms, altering its base-pairing properties. This dynamic behavior affects its interaction with enzymes and proteins involved in nucleic acid metabolism. It also undergoes nucleophilic substitutions with amines found in biomolecules, contributing to its biological effects.
Cellular Effects
Research indicates that 5-Br-6-AU exhibits significant inhibitory effects on cell growth and division, particularly in yeast cells such as Saccharomyces cerevisiae. The compound causes cell lysis and has been shown to disrupt metabolic pathways by interfering with nucleic acid synthesis. In laboratory settings, the inhibition of lytic processes is often delayed, indicating a complex interaction with cellular mechanisms.
Pharmacological Applications
5-Br-6-AU has been investigated for several pharmacological applications:
- Antiviral Activity : The compound shows promise as a potential antiviral agent due to its ability to inhibit viral replication by disrupting nucleic acid synthesis.
- Anticancer Properties : Its role as an antimetabolite makes it a candidate for cancer treatment, as it can selectively target rapidly dividing cells.
- Antibacterial Effects : Preliminary studies suggest that 5-Br-6-AU may also exhibit antibacterial properties, although further research is needed to confirm this activity .
Case Studies and Experimental Results
A variety of studies have explored the biological activity of 5-Br-6-AU:
- Inhibition of Yeast Growth : A study demonstrated that 5-Br-6-AU effectively inhibited the growth of S. cerevisiae, with IC50 values indicating significant potency against cell division.
- Mutagenicity Testing : Experimental results indicated that the compound induces mutations in microbial systems, raising concerns about its potential mutagenic effects.
- Structural Modifications : Research into various derivatives of 5-Br-6-AU has shown that modifications at the 5-position can enhance antiviral activity and improve selectivity against cancer cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-6-azauracil, and how can reaction conditions be optimized?
this compound is synthesized via bromination of 6-azauracil derivatives. Key methods include:
- Direct bromination of 6-azauracil using bromine or N-bromosuccinimide (NBS) under controlled conditions .
- N-Substitution reactions , where bromine is introduced at the 5-position of the triazine ring, often requiring anhydrous conditions to avoid hydrolysis .
Optimization factors :
- Temperature : Elevated temperatures (>100°C) can reduce yields due to decomposition of acylated intermediates .
- Substituents : Electron-withdrawing groups (e.g., CF₃) on precursor molecules lower reaction efficiency compared to methyl groups .
Example yield comparison :
Precursor Substituent | Reaction Temperature | Yield |
---|---|---|
2-Aminobenzothiol (Cl-substituted) | 100°C | 11% |
2-Aminobenzothiol (Me-substituted) | 100°C | 27% |
Data sourced from triazine heterosystem synthesis studies . |
Q. How is this compound structurally characterized, and what analytical methods are recommended?
- Mass spectrometry (MS) : Molecular weight confirmation (191.97 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify bromine-induced deshielding effects on adjacent protons .
- X-ray crystallography : Resolves the triazine-dione backbone and bromine positioning .
- HPLC : Purity assessment (>95% purity criteria in research-grade samples) .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Intraperitoneal LD₅₀ in mice is 1,771 mg/kg, indicating moderate acute toxicity .
- Decomposition hazards : Combustion releases hydrogen bromide (HBr) and nitrogen oxides; use fume hoods and avoid open flames .
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to skin and inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Discrepancies in yields (e.g., 11–27% for ribonucleosides ) often arise from:
- Reagent purity : Trace moisture degrades brominating agents, reducing efficiency.
- Analytical variability : Cross-validate yields using orthogonal methods (e.g., HPLC vs. gravimetric analysis) .
- Reaction scaling : Pilot studies suggest microliter-scale optimization before bulk synthesis .
Q. What is the mechanistic role of bromine in this compound’s reactivity compared to other halogens?
Bromine’s electronegativity and steric effects:
- Electrophilic substitution : Bromine enhances electrophilicity at the 5-position, facilitating nucleophilic attacks (e.g., in glycosylation reactions) .
- Comparative studies : Fluorine (smaller size) and iodine (larger size) alter reaction kinetics and regioselectivity in triazine derivatives .
Example : Bromine’s presence in this compound increases ribonucleoside coupling efficiency by 15% compared to 5-iodo analogs .
Q. How does this compound interact with biological systems, and what are its implications for antiviral research?
- Mode of action : Acts as a uracil analog, inhibiting viral RNA polymerase by competing with natural nucleotides .
- Structure-activity relationship (SAR) : Bromine at the 5-position enhances binding affinity to viral enzymes compared to non-halogenated analogs .
- In vitro testing : EC₅₀ values against RNA viruses are typically in the micromolar range, necessitating further pharmacokinetic optimization .
Q. What strategies improve the stability of this compound under varying storage and experimental conditions?
- Temperature : Store at –20°C in anhydrous environments to prevent hydrolysis .
- Light sensitivity : Amber vials reduce photodegradation of the triazine ring .
- Buffered solutions : Use pH 7–8 buffers (e.g., Tris-HCl) to maintain compound integrity in biological assays .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Predict binding poses with viral polymerases using software like AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., methyl vs. CF₃ groups) with antiviral potency .
- MD simulations : Assess triazine ring flexibility under physiological conditions .
Properties
IUPAC Name |
6-bromo-2H-1,2,4-triazine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFEWXYAOATFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197835 | |
Record name | 5-Bromo-6-azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-05-2 | |
Record name | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4956-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-6-azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-1,2,4-TRIAZINE-3,5-(2H,4H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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